molecular formula C9H10ClNO2 B112377 (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid CAS No. 262429-49-2

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Cat. No. B112377
M. Wt: 199.63 g/mol
InChI Key: LIDRHPCWOYOBIZ-MRVPVSSYSA-N
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Description

“®-3-Amino-3-(3-chloro-phenyl)-propionic acid” is a biochemical used for proteomics research . Its molecular formula is C9H10ClNO2 and it has a molecular weight of 199.64 .


Chemical Reactions Analysis

The specific chemical reactions involving “®-3-Amino-3-(3-chloro-phenyl)-propionic acid” are not detailed in the search results. It’s known to be used in proteomics research , but the exact reactions it undergoes in this context are not specified.


Physical And Chemical Properties Analysis

“®-3-Amino-3-(3-chloro-phenyl)-propionic acid” has a molecular formula of C9H10ClNO2 and a molecular weight of 199.64 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Crystal Structure and Thermodynamics

The crystal structures of optically active R-(+)-meta-chloro-substituted 3-hydroxy-3-phenylpropionic acids, closely related to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, have been studied. These studies reveal details about hydrogen-bond patterns and structural differences between enantiomeric and racemic crystals. Such research provides insights into the thermodynamic behavior and equilibrium of these compounds (Larsen & Marthi, 1997).

Vibrational and Electronic Structure

Research has been conducted on the vibrational and electronic structure of unnatural 3-amino-3-(4-fluorophenyl)propionic acid, a compound similar to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid. This study utilized ab initio and Density Functional Theory (DFT) to understand the zwitterionic structures of these compounds, which can aid in the synthesis and application of such amino acids (Pallavi & Tonannavar, 2020).

Metal-Organic Frameworks (MOFs) Construction

Modified aromatic amino acids, including derivatives of phenylalanine and tyrosine, have been used in the construction of novel metal-organic frameworks (MOFs). These structures, utilizing modified amino acids, show potential as nonlinear optical (NLO) materials due to their chiral properties. This application extends to compounds similar to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid (Xie et al., 2007).

Synthesis of Chiral Compounds

The asymmetric synthesis of compounds similar to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, like (R)-2-(3-chloro-4-methanesulfonyl-phenyl)-3-cyclopentyl propionic acid, has been described. This process, involving asymmetric hydrogenation, is crucial for producing enantiomerically pure compounds for various applications (Bachmann et al., 2013).

Biological Significance of Similar Compounds

Research on α,β-Diamino acids, which include structures similar to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, has explored their role in natural products and their applications in synthesizing new molecules. These studies highlight the versatility of such compounds in various scientific domains, from fuel cell technology to food chemistry (Viso et al., 2011).

Chemoenzymatic Synthesis

The chemoenzymatic synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid, related to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, has been achieved. This method involves the use of yeast and other whole-cell systems, demonstrating the potential for biocatalysis in producing such compounds (Varga et al., 2013).

Propionic Acid Production

Though not directly related to (R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, studies on microbial propionic acid production provide context for the biosynthesis and industrial applications of propionic acid derivatives. Understanding these metabolic pathways can inform the production of related compounds (Gonzalez-Garcia et al., 2017).

Safety And Hazards

“®-3-Amino-3-(3-chloro-phenyl)-propionic acid” is intended for research and development use only, and is not recommended for medicinal, household, or other uses . Specific safety and hazard information is not provided in the search results.

Future Directions

The future directions for the use of “®-3-Amino-3-(3-chloro-phenyl)-propionic acid” are not specified in the search results. As it’s used for research and development , its future applications would likely depend on the outcomes of this research.

properties

IUPAC Name

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDRHPCWOYOBIZ-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256153
Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

CAS RN

262429-49-2
Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262429-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-3-Amino-3-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 262429-49-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid
Reactant of Route 2
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid
Reactant of Route 3
(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Citations

For This Compound
1
Citations
A Dreßen - docserv.uni-duesseldorf.de
Enantiopure non-natural amino acids are valuable building blocks for the production of chemicals and pharmaceuticals or are themselves pharmacologically active. Examples are 2-…
Number of citations: 3 docserv.uni-duesseldorf.de

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